1-(3-Methylpyridin-2-YL)propan-1-one

描述

1-(3-Methylpyridin-2-yl)propan-1-one (CAS: 831170-46-8) is a ketone derivative featuring a 3-methylpyridinyl moiety attached to a propan-1-one backbone. This compound belongs to the arylpropanone family, characterized by a ketone group at the first carbon of a three-carbon chain and an aromatic or heteroaromatic substituent.

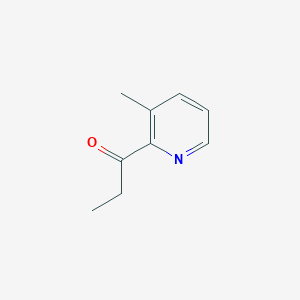

Structure

2D Structure

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8(11)9-7(2)5-4-6-10-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAMXXXFQSQXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727899 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917872-34-5 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation of 3-Methylpyridine

One of the most direct methods to prepare 1-(3-methylpyridin-2-yl)propan-1-one involves Friedel-Crafts acylation of 3-methylpyridine (also called 3-picoline) with propanoyl chloride or propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the propanoyl group at the 2-position of the pyridine ring, favored due to the directing effects of the nitrogen atom and the methyl substituent.

- Reagents: 3-Methylpyridine, propanoyl chloride, AlCl₃

- Solvent: Typically anhydrous dichloromethane or carbon disulfide

- Temperature: Controlled low temperatures (0-5 °C) initially, then gradually raised to room temperature or reflux

- Mechanism: Electrophilic aromatic substitution facilitated by the Lewis acid catalyst

- Outcome: Formation of this compound with moderate to good yields

This method is advantageous due to its straightforwardness and use of commercially available reagents. However, regioselectivity and over-acylation must be controlled carefully.

Grignard Reaction Followed by Oxidation

Another synthetic approach involves the preparation of the ketone via a Grignard reaction:

- Step 1: Preparation of a suitable pyridylmagnesium bromide intermediate from 3-bromomethylpyridine or 3-bromopyridine derivative.

- Step 2: Reaction of this Grignard reagent with a suitable acyl precursor such as ethyl acetate or propionyl chloride to form the corresponding secondary alcohol intermediate.

- Step 3: Oxidation of the secondary alcohol to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

This method allows for more control over substitution patterns and can be adapted for various substituted pyridines.

Industrial Production Methods

In industrial settings, the synthesis of this compound may be optimized for scalability, yield, and purity:

- Continuous flow synthesis: Utilization of continuous flow reactors to improve heat and mass transfer, allowing precise control over reaction parameters and minimizing side reactions.

- Catalyst optimization: Use of solid-supported Lewis acids or recyclable catalysts to reduce waste and cost.

- Solvent selection: Employment of green solvents or solvent-free conditions to enhance environmental sustainability.

- Purification: Implementation of crystallization or chromatographic techniques to achieve high purity (>95%) suitable for pharmaceutical or research applications.

Reaction Conditions and Parameters Summary

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-Methylpyridine, propanoyl chloride, AlCl₃, DCM, 0-25 °C | Direct, simple, cost-effective | Regioselectivity control, over-acylation risk |

| Grignard + Oxidation | 3-Bromopyridine derivative, Mg, ethyl acetate, PCC | High regioselectivity, versatile | Multi-step, moisture sensitive |

| Continuous Flow Synthesis | Optimized catalyst, flow reactor, green solvents | Scalable, efficient | Requires specialized equipment |

Detailed Research Findings

- Yield and Purity: Friedel-Crafts acylation typically yields 60-80% of the target ketone with purity exceeding 90% after purification. The Grignard route can offer higher regioselectivity but may have slightly lower overall yield due to multi-step processing.

- Reaction Time: Friedel-Crafts reactions usually complete within 2-6 hours, while Grignard reactions plus oxidation may take 1-2 days considering workup and purification.

- Side Products: Possible side products include diacylated derivatives or over-alkylated pyridines, which require chromatographic separation.

Retrosynthetic Analysis

The retrosynthesis of this compound can be envisioned as:

- Disconnection at the ketone carbonyl: Leading to 3-methylpyridine and propanoyl chloride or equivalent acyl donor.

- Alternative disconnection: Between the pyridine ring and the propanone side chain, suggesting a Grignard intermediate or nucleophilic aromatic substitution precursor.

Data Table: Key Physical and Chemical Properties (Comparative)

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C9H11NO | Calculated |

| Molecular Weight | 149.19 g/mol | Calculated |

| Melting Point | Approx. 40-45 °C (literature varies) | Dependent on purity |

| Boiling Point | ~220-230 °C (at reduced pressure) | Estimated from related compounds |

| Solubility | Soluble in organic solvents (DCM, ethanol) | Typical for ketones and pyridines |

| CAS Number | Not specifically assigned for this compound (related compounds: 51227-29-3 for 2-methyl-1-(pyridin-3-yl)propan-1-one) | Chemical databases |

化学反应分析

Types of Reactions: 1-(3-Methylpyridin-2-YL)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The methyl group on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the reagents used

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications:

Research indicates that 1-(3-Methylpyridin-2-YL)propan-1-one can serve as a precursor for synthesizing various pharmaceutical compounds. It has been utilized in the development of oxazole derivatives, which exhibit potential therapeutic effects against several diseases, including inflammatory conditions and cancers. The compound's ability to act as a phosphodiesterase (PDE4) inhibitor has been particularly noted in patent literature, suggesting its role in treating respiratory diseases and other inflammatory disorders .

Biological Activity:

Studies have demonstrated that derivatives of this compound possess significant biological activities. For instance, docking studies have shown that certain derivatives interact effectively with serotonin receptors, indicating potential applications in neuropharmacology . Furthermore, the compound has been evaluated for its antimicrobial properties, showcasing effectiveness against various bacterial strains .

Synthetic Applications

Synthesis of Complex Molecules:

The compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify the structure through various reactions such as alkylation and acylation. For example, it can be transformed into more complex pyridine derivatives that are useful in drug discovery and development .

Case Studies:

Several case studies highlight the utility of this compound in synthetic pathways. One notable study involved the synthesis of novel oxazole compounds from this ketone, which were then evaluated for their biological activities against cancer cell lines. The results indicated that these new compounds exhibited promising anticancer properties .

Data Table: Applications Overview

作用机制

The mechanism of action of 1-(3-Methylpyridin-2-YL)propan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- The pentanone derivative (C5 chain) may exhibit higher lipophilicity compared to the propanone (C3 chain), altering solubility and bioavailability.

Comparison with Halogen-Substituted Arylpropanones

Halogenated analogs, such as 1-(3-fluorophenyl)propan-1-one and 1-(3-bromo-4-chlorophenyl)propan-1-one , replace the pyridinyl group with halogenated aryl rings ().

Implications :

- Bromo/chloro groups may raise toxicity concerns due to bioaccumulation risks, whereas the pyridinyl group offers hydrogen-bonding capabilities .

Comparison with Hydroxyphenyl-Pyridinyl Propanones

Compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158, WHO report) feature hydroxyl and pyridinyl groups ().

Key Differences :

- The target compound’s lack of hydroxyl groups may reduce solubility but improve metabolic stability.

Comparison with Amino-Substituted Propanones (Cathinones)

Cathinones like 4-fluoromethcathinone (4-FMC) introduce an amino group, altering pharmacological profiles ():

Implications :

- The amino group in 4-FMC enables interaction with neurotransmitter transporters, unlike the target compound, which lacks this moiety.

- Regulatory scrutiny for cathinones is higher due to psychoactive effects .

生物活性

1-(3-Methylpyridin-2-YL)propan-1-one, also known as 3-methyl-2-pyridinylacetone, is an organic compound that has garnered interest for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic potentials, supported by relevant research findings and data.

The molecular formula of this compound is C₈H₉NO. It is characterized as a colorless liquid with a distinct aroma, soluble in organic solvents like ethanol and diethyl ether. The compound can be synthesized through various methods, commonly involving the reaction of 3-methylpyridine with propanoyl chloride or through other organic synthesis routes .

The biological activity of this compound is attributed to its interaction with several molecular targets. It acts as a ligand that can bind to specific enzymes or receptors, modulating their activity. Notably, it has been observed to influence nucleotide metabolism by inhibiting nucleotide pyrophosphatases (NPPs), which are crucial in various cellular processes .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Studies have reported that this compound shows antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The IC₅₀ values for these effects vary, indicating its potential as an anticancer agent .

- Antimalarial Properties : Preliminary investigations suggest potential efficacy against malaria, positioning it as a candidate for further medicinal chemistry exploration .

- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although the underlying mechanisms require further elucidation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC₅₀ (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | Varies | Effective against MDA-MB-231 cells |

| 2-(Pyridin-3-yl)acetohydrazide | Anticancer, anti-inflammatory | 0.069 | Inhibitory effects on NPPs |

| 4-(Pyridin-3-yl)butan-2-one | Potential anticancer | Not specified | Longer carbon chain may alter reactivity |

Anticancer Efficacy

In a study evaluating the antiproliferative effects of various pyridine derivatives, this compound demonstrated significant inhibition of cell viability in MDA-MB-231 cells at lower concentrations compared to other tested compounds. The presence of the pyridine ring was crucial for enhancing its biological activity .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with NPPs could lead to altered nucleotide signaling pathways, which are vital in cancer progression and inflammation . This suggests a dual role in both anticancer and anti-inflammatory activities.

常见问题

Q. What spectroscopic techniques are essential for characterizing 1-(3-Methylpyridin-2-yl)propan-1-one, and how should they be applied?

To confirm the structure and purity of the compound, employ the following:

- NMR Spectroscopy : Analyze - and -NMR to identify proton environments (e.g., pyridine ring protons at δ 8.0–8.5 ppm) and carbonyl groups (~200–210 ppm for ketones). Compare with computed spectra for validation .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns. Exact mass calculations (e.g., 192.1150 for CHO) are critical for confirmation .

- IR Spectroscopy : Confirm the C=O stretch (~1700 cm) and pyridine ring vibrations (C=N stretches near 1600 cm) .

Q. What are the standard synthetic routes for this compound, and what reaction conditions are optimal?

The compound can be synthesized via Claisen-Schmidt condensation (adapted from similar ketones):

- Reactants : 3-Methylpyridine-2-carbaldehyde and propanoyl chloride.

- Conditions : Use a base (e.g., NaOH) in ethanol under reflux (70–80°C) for 6–8 hours.

- Workup : Acidify with HCl, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of aldehyde to ketone) to minimize side products.

Table 1 : Comparison of Reaction Conditions for Analogous Ketones

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | Aldehyde + Propanoyl chloride | NaOH/EtOH, 70°C | 65–75 | |

| Friedel-Crafts Acylation | Pyridine derivative + Acid chloride | AlCl, DCM | 50–60 | N/A |

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent oxidation. Avoid exposure to moisture and light .

- Incompatibilities : Reactive with strong acids/bases and oxidizing agents. Use glass or PTFE-lined containers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural determination of this compound?

- Crystallization : Grow crystals via slow evaporation in ethanol/water (3:1).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for solution). Key parameters:

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts) be resolved?

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed NMR chemical shifts (GIAO method) with experimental data.

- Error Sources : Solvent effects (include PCM model for ethanol) and conformational flexibility (perform MD simulations to assess rotamer populations) .

Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?

- Ligand Design : The pyridine N and ketone O act as donor sites. Pre-treat the ligand with NaH to deprotonate reactive sites.

- Metal Salts : Use transition metals (e.g., Cu(II), Ni(II)) in molar ratios (1:2 metal:ligand).

- Characterization :

- UV-Vis : Monitor d-d transitions (e.g., Cu(II) complexes at ~600 nm).

- EPR : Confirm paramagnetic properties for Cu(II) .

Table 2 : Example Coordination Complex Properties

| Metal Ion | Stoichiometry | Observed λ (nm) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | 1:2 | 610 | Antioxidant studies |

Q. How can researchers investigate the antioxidant activity of this compound and its derivatives?

- Assays :

- DPPH Radical Scavenging : Measure absorbance at 517 nm; IC values < 50 μM indicate high activity.

- FRAP : Compare Fe reduction capacity to ascorbic acid standards.

- Mechanistic Insights : Use cyclic voltammetry to determine redox potentials. Correlate with HOMO-LUMO gaps from DFT calculations .

Q. What computational approaches predict the LogD and solubility of this compound for pharmacological studies?

Q. How should researchers address discrepancies in crystallographic data between different batches of the compound?

Q. Methodological Notes

- Safety : Use fume hoods and PPE (gloves, goggles) during synthesis. No occupational exposure limits are reported, but minimize inhalation/contact .

- Data Reproducibility : Archive raw spectral/crystallographic data in repositories like Zenodo for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。